

Application Notes and Protocols for IACS-8779 Disodium in Melanoma Mouse Models

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Compound of Interest		
Compound Name:	IACS-8779 disodium	
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These application notes provide a comprehensive overview of the use of IACS-8779 disodium, a potent stimulator of interferon genes (STING) agonist, in preclinical melanoma mouse models. The provided protocols are based on established research and are intended to guide the design and execution of in vivo efficacy studies.

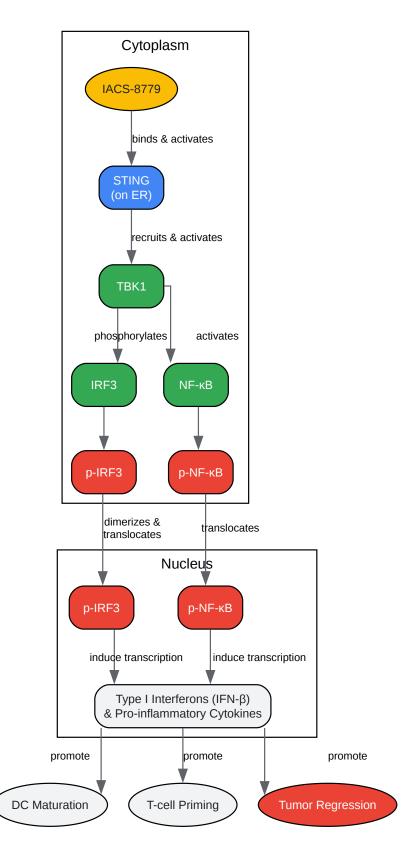
Introduction

IACS-8779 is a novel cyclic dinucleotide STING agonist designed to enhance the body's innate immune response against cancer.[1][2][3] Activation of the STING pathway in the tumor microenvironment leads to the production of type I interferons (IFNs) and other proinflammatory cytokines, which are crucial for priming cytotoxic T-cell responses against tumor antigens.[1][4] In preclinical studies using the B16 murine melanoma model, IACS-8779 has demonstrated robust, systemic anti-tumor efficacy, leading to the regression of both treated and untreated tumors.[2][4][5] This suggests that local administration of IACS-8779 can induce a powerful systemic immune response capable of targeting metastatic disease.

Mechanism of Action: STING Pathway Activation

IACS-8779 functions by directly binding to and activating the STING protein located in the endoplasmic reticulum. This triggers a downstream signaling cascade, as illustrated in the diagram below, culminating in the production of type I IFNs and other inflammatory cytokines that promote an anti-tumor immune response.[1][4]





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Caption: STING signaling pathway activated by IACS-8779.



In Vivo Efficacy in B16 Melanoma Mouse Model

The following tables summarize the quantitative data from a key study evaluating IACS-8779 in a bilateral B16-Ova melanoma mouse model. In this model, tumors were implanted on both flanks of the mice, and IACS-8779 was administered intratumorally to the tumor on only one flank.[4][5]

Table 1: Anti-Tumor Efficacy of IACS-8779 on Injected Tumors

Treatment Group	Day of Measurement	Mean Tumor Volume (mm³) ± SEM
Vehicle Control	Day 18	~1200
Benchmark (2',3'-cGAMP)	Day 18	~400

| IACS-8779 (10 μg) | Day 18 | ~200 |

Table 2: Systemic Anti-Tumor Efficacy of IACS-8779 on Contralateral (Uninjected) Tumors

Treatment Group	Day of Measurement	Mean Tumor Volume (mm³) ± SEM
Vehicle Control	Day 18	~1100
Benchmark (2',3'-cGAMP)	Day 18	~800

| IACS-8779 (10 μg) | Day 18 | ~250 |

Table 3: Survival Outcome in Bilateral B16-Ova Melanoma Model

Treatment Group	Percentage of Mice Cured (Both Tumors)
Vehicle Control	0%
Benchmark (2',3'-cGAMP)	~20%

| IACS-8779 (10 μg) | ~60% |



Note: The quantitative data in the tables are estimations based on graphical representations in the source literature and are intended for comparative purposes.[4][5]

Experimental Protocols

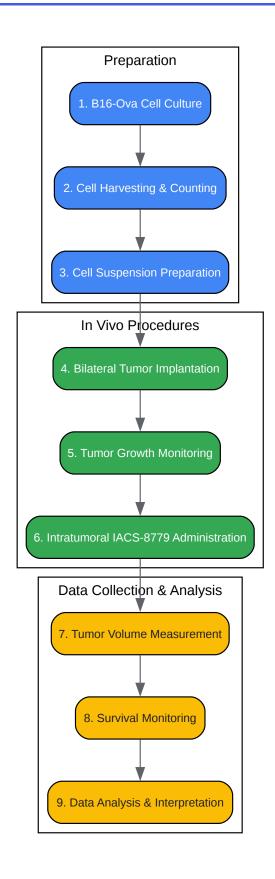
The following are detailed protocols for conducting in vivo studies with IACS-8779 in a melanoma mouse model.

Materials and Reagents

- IACS-8779 disodium: (Source to be determined by the researcher)
- Cell Line: B16-Ova murine melanoma cell line
- Animals: 6-8 week old female C57BL/6 mice
- Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS): Sterile, pH 7.4
- Trypsin-EDTA: 0.25%
- Syringes and Needles: Insulin syringes with 28-30 gauge needles
- Calipers: For tumor measurement
- Anesthetics: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine)

Experimental Workflow





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Caption: Experimental workflow for in vivo melanoma studies.



Protocol for In Vivo Melanoma Study

- Cell Culture:
 - Culture B16-Ova cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
 - Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
- Cell Preparation for Implantation:
 - Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
 - Neutralize the trypsin with complete media, centrifuge the cells, and resuspend the cell pellet in sterile, ice-cold PBS at a concentration of 1 x 10⁶ cells/mL.
- Tumor Implantation:
 - Anesthetize the C57BL/6 mice according to your institution's approved protocol.
 - Shave the hair on both flanks of the mice.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (containing 1 x 10^5 B16-Ova cells) into the right and left flanks of each mouse.
- Tumor Growth Monitoring and Treatment Initiation:
 - Monitor the mice for tumor growth starting from day 4 post-implantation.
 - Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
 - Initiate treatment when tumors reach a palpable size (e.g., ~50-100 mm³), typically around day 6 post-implantation.
- IACS-8779 Disodium Administration:



- Prepare a fresh solution of IACS-8779 disodium in a suitable vehicle (e.g., sterile PBS) at the desired concentration.
- On days 6, 9, and 12 post-tumor implantation, administer a 10 μg dose of IACS-8779 in a volume of 50 μL via intratumoral injection into the tumor on one flank only.[4][5]
- The contralateral tumor should remain untreated to assess the systemic anti-tumor response.
- Data Collection and Endpoint:
 - Continue to measure the tumor volumes of both the injected and contralateral tumors every 2-3 days.
 - Monitor the mice for signs of toxicity and overall health.
 - The study endpoint can be a predetermined tumor volume limit (e.g., 1500-2000 mm³), a specific time point, or when mice show signs of significant morbidity, in accordance with animal welfare guidelines.
 - Record the survival of the mice in each treatment group.

Conclusion

IACS-8779 disodium is a promising STING agonist that has demonstrated significant antitumor activity in preclinical melanoma models. Its ability to induce a systemic immune response that leads to the regression of untreated distal tumors highlights its potential for the treatment of metastatic melanoma. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of IACS-8779.

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